Methyl 3-(4-amino-3-fluorophenoxy)propanoate

Physicochemical profiling Drug-likeness Lead optimization

Methyl 3-(4-amino-3-fluorophenoxy)propanoate (CAS 1339812-77-9) is a synthetic aryloxypropanoate ester with the molecular formula C₁₀H₁₂FNO₃ and a molecular weight of 213.21 g/mol. The compound features a methyl propanoate chain linked via an ether oxygen to a 4-amino-3-fluorophenoxy ring, with the fluorine atom positioned ortho to the ether linkage and meta to the free amine.

Molecular Formula C10H12FNO3
Molecular Weight 213.21 g/mol
Cat. No. B7893086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-amino-3-fluorophenoxy)propanoate
Molecular FormulaC10H12FNO3
Molecular Weight213.21 g/mol
Structural Identifiers
SMILESCOC(=O)CCOC1=CC(=C(C=C1)N)F
InChIInChI=1S/C10H12FNO3/c1-14-10(13)4-5-15-7-2-3-9(12)8(11)6-7/h2-3,6H,4-5,12H2,1H3
InChIKeyQPTSDEIKBGMUHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-amino-3-fluorophenoxy)propanoate: Physicochemical Identity and Procurement Baseline


Methyl 3-(4-amino-3-fluorophenoxy)propanoate (CAS 1339812-77-9) is a synthetic aryloxypropanoate ester with the molecular formula C₁₀H₁₂FNO₃ and a molecular weight of 213.21 g/mol . The compound features a methyl propanoate chain linked via an ether oxygen to a 4-amino-3-fluorophenoxy ring, with the fluorine atom positioned ortho to the ether linkage and meta to the free amine . It is supplied as a research-grade building block at ≥95% purity, is insoluble in water, and is readily soluble in common organic solvents . The 4-amino-3-fluorophenoxy substructure is a validated pharmacophoric element in multikinase inhibitors, most notably regorafenib, where the 3-fluoro substituent is critical for enhanced kinase binding relative to the non-fluorinated sorafenib scaffold [1].

Why Generic Aryloxypropanoate Esters Cannot Substitute for Methyl 3-(4-amino-3-fluorophenoxy)propanoate


Aryloxypropanoate esters constitute a broad structural class, but the specific placement of the fluorine atom at the 3-position of the phenoxy ring in this compound generates electronic and steric properties that are not replicated by non-fluorinated or differently substituted analogs. The electron-withdrawing effect of fluorine alters the pKa of the adjacent aniline nitrogen, modulates hydrogen-bonding capacity, and introduces a distinctive electrostatic potential surface that influences molecular recognition at protein binding sites [1]. The non-fluorinated analog methyl 3-(4-aminophenoxy)propanoate (CAS 130198-72-0, MW 195.22) lacks this electronic modulation and has a measurably different molecular weight, lipophilicity, and hydrogen-bond acceptor profile . Furthermore, the 3-fluoro substitution pattern is directly validated in the clinically approved kinase inhibitor regorafenib, where its presence (vs. the non-fluorinated sorafenib) confers enhanced VEGFR-2 inhibitory potency and an expanded kinase selectivity profile [2]. These differences are material for any application—medicinal chemistry SAR exploration, PROTAC linker design, or analytical reference standard use—where the 4-amino-3-fluorophenoxy electronic signature is the parameter under investigation.

Quantitative Differentiation Evidence for Methyl 3-(4-amino-3-fluorophenoxy)propanoate vs. Closest Analogs


Fluorine-Driven Molecular Weight and Lipophilicity Shift vs. Non-Fluorinated Analog

The introduction of a single fluorine atom at the 3-position of the phenoxy ring elevates the molecular weight from 195.22 g/mol (methyl 3-(4-aminophenoxy)propanoate, CAS 130198-72-0) to 213.21 g/mol, a net increase of 17.99 Da . This substitution is well-established in medicinal chemistry to increase lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5 for aromatic fluorine substitution at this position) and to modulate amine basicity through the electron-withdrawing inductive effect, which can lower the pKa of the adjacent aniline by approximately 0.5–1.0 log units [1]. These changes are material for passive membrane permeability, CYP450 metabolic stability, and target binding electrostatics.

Physicochemical profiling Drug-likeness Lead optimization

Positional Isomer Differentiation: 3-(4-amino-3-fluorophenoxy)propanoate vs. 2-(4-amino-3-fluorophenoxy)propanoate Scaffolds

Methyl 3-(4-amino-3-fluorophenoxy)propanoate positions the phenoxy group at the β-carbon of the propanoate chain, whereas the positional isomer methyl 2-(4-amino-3-fluorophenoxy)propanoate (CAS 857903-26-5, MW 213.21) places it at the α-carbon, adjacent to the ester carbonyl . This regioisomeric difference alters the spatial relationship between the 4-amino-3-fluorophenoxy pharmacophore and the ester terminus, which is critical when the ester group serves as a synthetic handle for further derivatization (e.g., amide coupling, hydrolysis to free acid, or PROTAC linker attachment) [1]. The β-phenoxy regioisomer places the aryl ring farther from the reactive ester center, reducing potential steric hindrance during nucleophilic acyl substitution reactions compared to the α-substituted isomer.

Scaffold differentiation Kinase inhibitor design Regioisomer comparison

Class-Level Evidence: 3-Fluoro Substitution on the Phenoxy Ring Modulates Kinase Inhibitory Potency by Up to 4.4-Fold

In a systematic structure-activity relationship study of fluorinated phenyl ring systems reported in the Journal of Medicinal Chemistry, varying the position and number of fluorine substituents on a phenoxy-containing kinase inhibitor scaffold produced IC50 values against ALK ranging from 4.8 ± 1.0 nM to 21.3 ± 7.4 nM, a 4.4-fold span in biochemical potency [1]. The corresponding cell growth inhibition IC50 values in KARPAS-299 cells spanned an even wider 26-fold range (19.7 nM to 514.6 nM), demonstrating that fluorine positioning—not merely its presence—is a critical determinant of both biochemical and cellular activity [1]. While this study does not directly test methyl 3-(4-amino-3-fluorophenoxy)propanoate, it provides class-level quantitative evidence that the 3-fluoro substitution pattern found in the target compound is a meaningful differentiation axis relative to non-fluorinated or alternatively fluorinated phenoxy analogs.

Kinase inhibition SAR Fluorine walk ALK inhibitor design

Validated Pharmacophore: 4-Amino-3-fluorophenoxy Motif in Regorafenib Confers Superior VEGFR-2 Inhibition vs. Non-Fluorinated Sorafenib

Regorafenib (BAY 73-4506), which contains the 4-amino-3-fluorophenoxy substructure, is the direct fluorinated analog of sorafenib (which bears a 4-aminophenoxy group without the 3-fluoro substituent). Regorafenib inhibits PDGFR-β tyrosine kinase with an IC50 of 83 nM and demonstrates superior VEGFR-2 inhibitory activity compared to sorafenib [1][2]. The enhanced potency has been attributed specifically to the 3-fluoro substitution, which improves binding interactions within the hydrophobic kinase pocket and alters the electronic character of the diaryl urea pharmacophore [3]. This clinical-stage validation provides strong inferential support that the 4-amino-3-fluorophenoxy group—the core substructure of methyl 3-(4-amino-3-fluorophenoxy)propanoate—confers a kinase-binding advantage relative to the non-fluorinated 4-aminophenoxy counterpart.

Multikinase inhibitor VEGFR-2 Fluorine pharmacophore validation

Solubility Profile Differentiation: Insoluble in Water vs. Soluble in Organic Solvents

Methyl 3-(4-amino-3-fluorophenoxy)propanoate is insoluble in water and readily soluble in organic solvents such as DMSO, DMF, and ethanol . This solubility profile differs from the hydrochloride salt forms of related 4-amino-3-fluorophenoxy compounds, which can exhibit enhanced aqueous solubility (e.g., the hydrochloride derivative of related amino-phenoxy propanoates has a molecular weight of 249.67 g/mol) [1]. The free base form of the target compound requires dissolution in organic solvents for biological assay preparation, which is an important operational consideration for procurement decisions in screening campaigns.

Solubility Formulation Sample preparation

High-Confidence Application Scenarios for Methyl 3-(4-amino-3-fluorophenoxy)propanoate Based on Differentiated Evidence


Kinase Inhibitor SAR Exploration Requiring the 4-Amino-3-fluorophenoxy Pharmacophore

For medicinal chemistry programs investigating diaryl urea or related kinase inhibitor scaffolds, this compound provides the validated 4-amino-3-fluorophenoxy substructure as a synthetic building block. The 3-fluoro substitution is established to enhance kinase binding relative to non-fluorinated analogs, as demonstrated by the regorafenib vs. sorafenib comparison where fluorination improved VEGFR-2 inhibitory activity . The β-phenoxypropanoate scaffold positions the aryl ring with a two-carbon spacer from the ester handle, enabling subsequent amide coupling or hydrolysis without the steric constraints associated with α-substituted positional isomers .

PROTAC or Bifunctional Degrader Linker Design with Defined Spacer Geometry

The β-phenoxypropanoate scaffold offers a defined two-carbon spacer between the phenoxy ring and the ester terminus, making it suitable as a modular linker element in PROTAC (Proteolysis Targeting Chimera) design. The 4-amino group provides a synthetic handle for further conjugation (e.g., urea or amide bond formation), while the 3-fluoro substituent modulates the electronic character of the aromatic ring without adding significant steric bulk . The methyl ester terminus can be hydrolyzed to the free carboxylic acid or directly coupled to amine-containing ligands, providing orthogonal reactivity for stepwise PROTAC assembly .

Analytical Reference Standard or Impurity Profiling in Regorafenib-Related Drug Substance Analysis

Given the structural relationship between the 4-amino-3-fluorophenoxy motif and the regorafenib core, this compound can serve as a synthetic intermediate reference material or a starting material marker in analytical method development for regorafenib-related substances. The compound's well-defined SMILES (COC(=O)CCOC1=CC(F)=C(N)C=C1), molecular weight (213.21 g/mol), and MDL number (MFCD19612220) enable unambiguous identification by LC-MS and NMR methods . The fluorine atom provides a distinctive ¹⁹F NMR handle for quantitative analysis in complex mixtures .

Fluorine-Walk SAR Studies Exploring Position-Dependent Electronic Effects on Target Binding

For lead optimization programs seeking to systematically probe the impact of fluorine positioning on kinase or receptor binding, this compound—with its 3-fluoro-4-amino substitution on the phenoxy ring—provides a defined data point in a 'fluorine walk' SAR matrix. Published evidence demonstrates that fluorine position on a phenyl ring can shift kinase IC50 values by over 4-fold (4.8–21.3 nM range) and cellular potency by over 26-fold (19.7–514.6 nM range) . Procurement of this specific regioisomer, alongside its non-fluorinated and alternatively fluorinated counterparts, enables a systematic quantitative assessment of the fluoro substituent's contribution to affinity, selectivity, and cellular activity within a given chemotype.

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